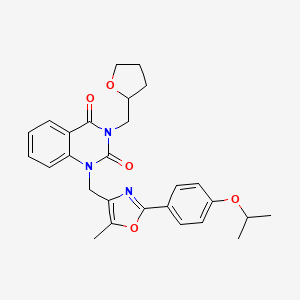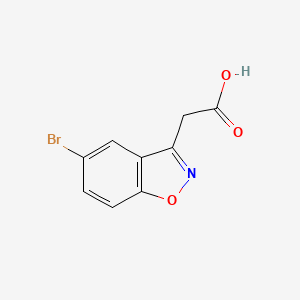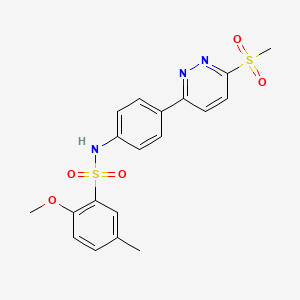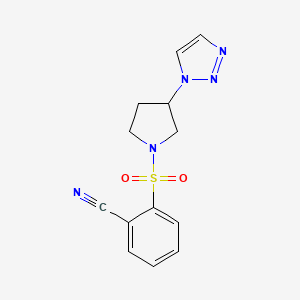![molecular formula C22H27N5O B2421551 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1171227-79-4](/img/structure/B2421551.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzimidazole group, a piperazine group, and a dimethylphenyl group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . A dimethylphenyl group is a phenyl group with two methyl substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole group, followed by the attachment of the piperazine and dimethylphenyl groups . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the piperazine group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, piperazine, and dimethylphenyl groups. The benzimidazole group is aromatic and may undergo electrophilic substitution reactions . The piperazine group could potentially participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The piperazine group could influence its solubility and ability to form hydrogen bonds .Scientific Research Applications
Molecular Design and Synthesis
Piperazine derivatives, including compounds structurally similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide, have been identified as potential antidiabetic agents. A study by Le Bihan et al. (1999) focused on the design and synthesis of imidazoline derivatives active on glucose homeostasis, highlighting the importance of molecular modifications to enhance biological activity. Such compounds, including PMS 847, demonstrated significant improvements in glucose tolerance without adverse effects, positioning them as candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).
Neuropharmacological Potential
Compounds structurally related to this compound have been explored for their neuropharmacological potential. Barbier et al. (2005) studied JNJ-5207852, a non-imidazole histamine H3 receptor antagonist, demonstrating its ability to increase wakefulness and reduce REM sleep in animal models, indicating potential applications in sleep disorders and narcolepsy (Barbier et al., 2005).
Anti-inflammatory and Analgesic Properties
Piperazine derivatives have also shown promise in anti-inflammatory and analgesic applications. Ahmadi et al. (2012) synthesized cyclizine derivatives to investigate their anti-inflammatory activities in rat models. These compounds effectively reduced inflammation in various models, suggesting potential therapeutic applications in managing inflammatory conditions (Ahmadi et al., 2012).
Cardiovascular Effects
The cardiovascular effects of compounds with a similar structure have been evaluated for their potential antihypertensive properties. Touzeau et al. (2003) synthesized 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, assessing their affinities for imidazoline binding sites and adrenergic receptors. These studies contribute to understanding the molecular interactions and physiological responses related to blood pressure regulation (Touzeau et al., 2003).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, a key component of this compound, have a broad range of biological activities and are used in a variety of applications . They are key components to functional molecules that are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, some benzimidazole derivatives have been shown to inhibit the phosphorylation of certain proteins .
Biochemical Pathways
For example, some benzimidazole derivatives have been shown to regulate the PI3K/AKT/mTOR signaling pathway .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their absorption and distribution .
Result of Action
For example, some benzimidazole derivatives have shown remarkable antiproliferative activities against certain cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-6-5-9-18(17(16)2)25-22(28)15-27-12-10-26(11-13-27)14-21-23-19-7-3-4-8-20(19)24-21/h3-9H,10-15H2,1-2H3,(H,23,24)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKFNWQBRKTJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)

![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
